molecular formula C21H31N3O3 B5434081 1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide

1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide

Numéro de catalogue B5434081
Poids moléculaire: 373.5 g/mol
Clé InChI: AQVFOPFKQYECNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is a neurotransmitter that plays a major role in the regulation of neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, which can have a range of effects on neuronal activity and behavior.

Mécanisme D'action

The mechanism of action of 1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is based on its ability to inhibit GABA transaminase, which is the enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, which can have a range of effects on neuronal activity and behavior. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABA levels can lead to reduced neuronal activity and a range of behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its ability to increase GABA levels in the brain. This can lead to reduced neuronal activity and a range of behavioral effects, including anticonvulsant, anxiolytic, and sedative effects. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, possibly due to its ability to reduce neuronal excitability and oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has a number of advantages for use in lab experiments, including its potency and selectivity for GABA transaminase inhibition, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.

Orientations Futures

There are a number of potential future directions for research on 1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide and related compounds. One area of interest is the development of more selective and potent inhibitors of GABA transaminase, which could have improved therapeutic potential and reduced side effects. Another area of interest is the use of this compound and related compounds as tools for studying the role of GABA in normal brain function and in neurological and psychiatric disorders. Finally, there is potential for the development of novel therapeutic approaches based on the modulation of GABA levels in the brain, either through direct inhibition of GABA transaminase or through other mechanisms.

Méthodes De Synthèse

1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the reaction of N-Boc-protected 3-piperidone with 2-phenylethylamine, followed by deprotection of the Boc group and coupling with glycolic acid. The resulting compound can then be converted to the carboxamide form using standard peptide coupling reagents.

Applications De Recherche Scientifique

1'-glycoloyl-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.

Propriétés

IUPAC Name

1-[1-(2-hydroxyacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c25-16-20(26)23-13-9-19(10-14-23)24-12-4-7-18(15-24)21(27)22-11-8-17-5-2-1-3-6-17/h1-3,5-6,18-19,25H,4,7-16H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVFOPFKQYECNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)CO)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.